molecular formula C8H6BrF3MgO B6288911 (4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF CAS No. 948892-44-2

(4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF

Cat. No.: B6288911
CAS No.: 948892-44-2
M. Wt: 279.34 g/mol
InChI Key: YKLDGYDHBGLUEX-UHFFFAOYSA-M
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Description

(4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-Methyltetrahydrofuran, is an organometallic compound widely used in organic synthesis. It is known for its strong magnesium-halogen bond and its ability to participate in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-(Trifluoromethoxy)benzyl)magnesium bromide typically involves the reaction of 4-(Trifluoromethoxy)bromobenzene with magnesium powder in the presence of a solvent such as 2-Methyltetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the oxidation of the magnesium reagent .

Industrial Production Methods

On an industrial scale, the production of (4-(Trifluoromethoxy)benzyl)magnesium bromide follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethoxy)benzyl)magnesium bromide is a versatile reagent that undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (4-(Trifluoromethoxy)benzyl)magnesium bromide include aldehydes, ketones, and halides. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of the reagent .

Major Products Formed

The major products formed from reactions involving (4-(Trifluoromethoxy)benzyl)magnesium bromide include alcohols, biaryl compounds, and substituted benzyl derivatives .

Scientific Research Applications

(4-(Trifluoromethoxy)benzyl)magnesium bromide has a wide range of applications in scientific research, including:

    Organic synthesis: It is used to synthesize complex organic molecules and intermediates.

    Medicinal chemistry: It is employed in the development of pharmaceutical compounds.

    Material science: It is used in the synthesis of novel materials with unique properties.

    Biological research: It is used to modify biomolecules and study their functions.

Mechanism of Action

The mechanism of action of (4-(Trifluoromethoxy)benzyl)magnesium bromide involves the formation of a reactive magnesium-carbon bond, which acts as a nucleophile in various chemical reactions. The compound targets electrophilic centers in other molecules, facilitating the formation of new bonds and the synthesis of complex structures .

Comparison with Similar Compounds

Similar Compounds

  • (4-Trifluoromethylphenyl)magnesium bromide
  • (4-(Trifluoromethylthio)benzyl)magnesium bromide
  • (4-Methoxybenzyl)magnesium bromide

Uniqueness

Compared to similar compounds, (4-(Trifluoromethoxy)benzyl)magnesium bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Properties

IUPAC Name

magnesium;1-methanidyl-4-(trifluoromethoxy)benzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3O.BrH.Mg/c1-6-2-4-7(5-3-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLDGYDHBGLUEX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)OC(F)(F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3MgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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